7-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-22-13-4-2-3-11-9-14(23-15(11)13)16(21)19-12-5-7-20(10-12)17-18-6-8-24-17/h2-4,6,8-9,12H,5,7,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKSLRYTLXYVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCN(C3)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic conditions.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Pyrrolidine Moiety: The pyrrolidine ring can be attached through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a suitable leaving group on the benzofuran core.
Final Coupling: The final step involves coupling the thiazole and pyrrolidine-substituted benzofuran intermediates under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the benzofuran ring can undergo oxidation to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 7-hydroxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide.
Reduction: Formation of 7-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-benzofuran-2-amine.
Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
7-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide is a complex organic compound with a benzofuran moiety, a methoxy group, a thiazole ring, and a pyrrolidine unit. The presence of multiple heterocycles gives it significant structural diversity, which contributes to its potential biological activities. The benzofuran ring is known for its roles in various pharmacological activities, while the thiazole and pyrrolidine components enhance its chemical reactivity and biological interactions.
Fields of Application
- Pharmaceutical Chemistry The compound's structural features make it a candidate for drug development, allowing it to interact with multiple biological targets, potentially leading to enhanced therapeutic efficacy.
- Agrochemicals It can be employed in developing new agents for crop protection due to its diverse structural features.
- Material Science This compound can be utilized in the synthesis of novel materials with specific properties.
Potential Biological Activities
this compound has been studied for various biological activities. Interaction studies have focused on its binding affinity to various biological targets, where the multiple heterocycles allow it to engage in diverse interactions, potentially leading to synergistic effects.
Structural Similarities and Activities
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazoles | Thiazole ring | Antimicrobial, anti-inflammatory |
| Chromene Derivatives | Chromene structure | Antioxidant, anti-inflammatory |
| Benzofuran Derivatives | Benzofuran ring | Antimicrobial, anticancer |
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes.
Other Research
Mechanism of Action
The mechanism of action of 7-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzofuran core may interact with hydrophobic pockets, while the thiazole and pyrrolidine rings may form hydrogen bonds or electrostatic interactions with amino acid residues in the target protein. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Key Structural and Functional Insights:
Substituent Complexity: The target compound incorporates a pyrrolidine-thiazole group, which introduces a stereogenic center and enhances three-dimensionality compared to the planar thiazole in ’s analog. This could improve binding selectivity in chiral environments, such as enzyme active sites .
Research and Crystallographic Considerations
For instance, the SHELX system (e.g., SHELXL, SHELXS) is widely used for small-molecule crystallography, enabling precise determination of bond angles, torsion angles, and electron density maps critical for comparing substituent effects .
Biological Activity
7-Methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide is a complex organic compound notable for its unique structural features, which include a benzofuran moiety, a methoxy group, a thiazole ring, and a pyrrolidine unit. These structural characteristics contribute to its potential biological activities, making it an interesting subject for pharmacological research.
Structural Characteristics
The compound's structural diversity is attributed to the presence of multiple heterocycles, enhancing its chemical reactivity and biological interactions. The benzofuran ring is associated with various pharmacological activities, while the thiazole and pyrrolidine components further augment its bioactivity profile.
| Structural Feature | Description |
|---|---|
| Benzofuran Moiety | Known for antimicrobial and anticancer properties |
| Methoxy Group | Enhances lipophilicity and bioavailability |
| Thiazole Ring | Contributes to diverse biological activities |
| Pyrrolidine Unit | Increases interaction potential with biological targets |
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
Anticancer Activity
Studies indicate that compounds similar to this one exhibit significant inhibition of cancer cell proliferation. For example, the MTT assay has been utilized to assess the effects of this compound on human cancer cell lines such as A431 and A549. The results suggest that it may induce apoptosis and inhibit cell migration through modulation of key signaling pathways.
Anti-inflammatory Effects
The compound has also shown potential in reducing inflammatory markers such as IL-6 and TNF-α in cellular models. This dual action—anticancer and anti-inflammatory—positions it as a promising candidate for therapeutic applications targeting both cancer and inflammation.
Mechanistic Insights
The mechanisms underlying the biological activity of this compound involve:
- Inhibition of Cell Proliferation : Flow cytometry studies reveal that the compound can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Western blot analysis indicates activation of apoptotic pathways, including caspase activation.
- Modulation of Signaling Pathways : The compound may inhibit critical pathways such as AKT and ERK, which are known to regulate cell survival and proliferation in cancer cells.
Case Studies
Several studies have explored the biological activity of benzofuran derivatives similar to this compound:
-
Study on Antitumor Activity :
- Objective : Evaluate the efficacy against A431 and A549 cell lines.
- Methodology : MTT assay for proliferation; ELISA for inflammatory cytokines.
- Results : Significant reduction in cell viability at low micromolar concentrations; reduced IL-6 and TNF-α levels.
-
Mechanistic Study :
- Objective : Investigate apoptosis induction.
- Methodology : Flow cytometry and Western blotting.
- Results : Induced apoptosis through caspase pathway activation; inhibited AKT signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
